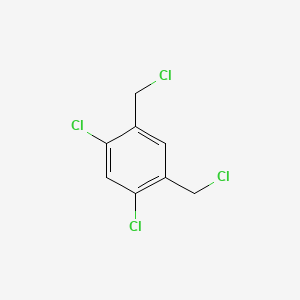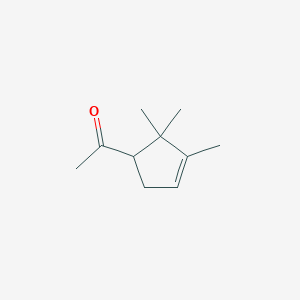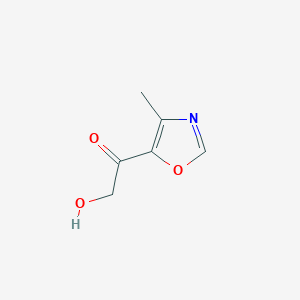
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is a complex organic compound known for its unique structural and chemical properties. This compound is a derivative of porphine, a fundamental structure in many biological molecules, including heme and chlorophyll. The addition of benzenesulfonic acid groups enhances its solubility and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of benzopyrazine dione with benzopyrazine to form tetraphenylporphyrin, which is then subjected to sulfonation to yield the desired product . The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, with the reaction being carried out under controlled temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in catalytic and redox reactions.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation states of the porphyrin ring, while reduction can yield reduced porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is employed in the study of enzyme mimetics and as a model for heme-containing proteins.
Industry: The compound is used in the development of sensors and as a component in dye-sensitized solar cells.
Wirkmechanismus
The mechanism by which 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate exerts its effects involves its ability to interact with various molecular targets. The porphyrin ring can coordinate with metal ions, facilitating electron transfer reactions. This property is crucial in catalytic processes and in the generation of reactive oxygen species for photodynamic therapy . The benzenesulfonic acid groups enhance the solubility and reactivity of the compound, allowing it to interact with a wide range of biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p’,p’‘,p’‘’-tetrasulfonic acid tetrasodium hydrate: Similar in structure but differs in the position of sulfonic acid groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Contains methoxycarbonyl groups instead of benzenesulfonic acid groups.
Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt: A phthalocyanine derivative with similar sulfonic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is unique due to its specific arrangement of benzenesulfonic acid groups, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and reactivity, such as in catalysis and photodynamic therapy .
Eigenschaften
Molekularformel |
C44H36N4Na4O17S4 |
|---|---|
Molekulargewicht |
1113.0 g/mol |
IUPAC-Name |
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;pentahydrate |
InChI |
InChI=1S/C44H30N4O12S4.4Na.5H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;5*1H2/q;4*+1;;;;;/p-4 |
InChI-Schlüssel |
QFJVWFMBTLGPRY-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


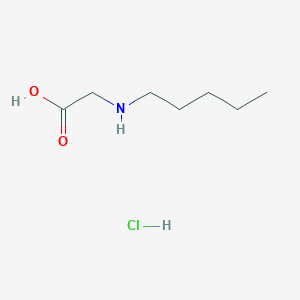
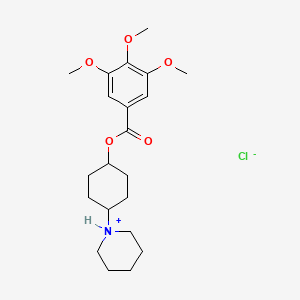
![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)




